molecular formula C14H8O4 B2919029 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one CAS No. 1875054-10-6

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one

Cat. No.: B2919029
CAS No.: 1875054-10-6
M. Wt: 240.214
InChI Key: LCBGURBZUMTAPB-UHFFFAOYSA-N
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Description

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one is a synthetic organic compound with the molecular formula C14H8O4. It is known for its unique structure, which combines a furochromenone core with a propynyl ether group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one typically involves the reaction of a suitable furochromenone precursor with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propynyl ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the furochromenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in DMF, followed by the addition of the desired nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives of the furochromenone core.

Scientific Research Applications

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl ether group can participate in covalent bonding with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the furochromenone core can interact with various biological pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyl ether group enhances its reactivity and potential for covalent interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

9-prop-2-ynoxyfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h1,3-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGURBZUMTAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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